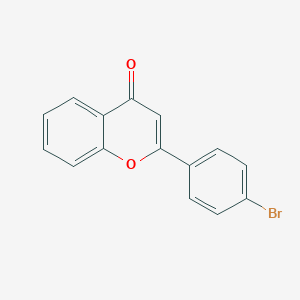
4'-Bromoflavone
Overview
Description
4’-Bromoflavone is a synthetic flavonoid compound known for its significant chemopreventive properties. It has been extensively studied for its ability to induce phase II detoxification enzymes, making it a potent agent in cancer prevention .
Mechanism of Action
Target of Action
The primary targets of 4’-Bromoflavone (4’BF) are the quinone reductase (QR) and glutathione S-transferase (GST) enzymes . These enzymes play a crucial role in the detoxification process, which is an important mechanism of chemoprevention .
Biochemical Pathways
4’BF affects the detoxification pathways. It increases QR activity and glutathione levels in rat liver, mammary gland, colon, stomach, and lung in a dose-dependent manner . This enhancement of detoxification pathways is important for the full mechanism of action of 4’BF .
Pharmacokinetics
It’s known that 4’bf can be administered through dietary intake , suggesting that it can be absorbed through the digestive tract
Result of Action
The molecular and cellular effects of 4’BF’s action include the significant reduction of the covalent binding of metabolically activated benzo[a]pyrene to cellular DNA . In a full-term cancer chemoprevention study conducted with DMBA-treated female Sprague Dawley rats, dietary administration of 4’BF significantly inhibited the incidence and multiplicity of mammary tumors and greatly increased tumor latency .
Action Environment
It’s known that 4’bf can be administered through dietary intake , suggesting that diet and possibly other lifestyle factors could influence its efficacy
Biochemical Analysis
Biochemical Properties
4’-Bromoflavone interacts with various enzymes and proteins. It significantly induces quinone reductase (QR) activity in cultured murine hepatoma 1c1c7 cells . It also effectively induces the α- and mu-isoforms of glutathione S-transferase in cultured H4IIE rat hepatoma cells .
Cellular Effects
4’-Bromoflavone influences cell function by interacting with cellular metabolic processes. It significantly reduces the covalent binding of metabolically activated benzo[a]pyrene to cellular DNA in HepG2 or MCF-7 cells .
Molecular Mechanism
At the molecular level, 4’-Bromoflavone exerts its effects through binding interactions with biomolecules and changes in gene expression. It is a potent inhibitor of cytochrome P4501A1-mediated ethoxyresorufin-O-deethylase activity .
Temporal Effects in Laboratory Settings
In short-term dietary studies, 4’-Bromoflavone has been shown to increase QR activity and glutathione levels in rat liver, mammary gland, colon, stomach, and lung in a dose-dependent manner .
Dosage Effects in Animal Models
In studies conducted with female Sprague Dawley rats, 4’-Bromoflavone significantly increases QR activity (phase II enzyme) in a dose-dependent manner .
Metabolic Pathways
4’-Bromoflavone is involved in various metabolic pathways. It interacts with enzymes such as quinone reductase and glutathione S-transferase, influencing metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromoflavone can be synthesized through several methods. One common approach involves the Baker-Venkataraman rearrangement. This method starts with the reaction of 4-bromobenzoyl chloride with 2-hydroxyacetophenone to form a diketone intermediate. This intermediate undergoes cyclization in the presence of methanolic sulfuric acid to yield 4’-Bromoflavone .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroflavones.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroflavones.
Substitution: Various substituted flavones depending on the nucleophile used.
Scientific Research Applications
4’-Bromoflavone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of flavonoids.
Biology: It is studied for its effects on cellular detoxification pathways.
Medicine: It has shown promise as a chemopreventive agent, particularly in the prevention of mammary tumors.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Quercetin: Another flavonoid with antioxidant properties.
Luteolin: Known for its anti-inflammatory and anticancer activities.
Chrysin: Studied for its potential in cancer prevention and treatment.
Uniqueness: 4’-Bromoflavone is unique due to its potent induction of phase II detoxification enzymes and its ability to inhibit cytochrome P4501A1-mediated activities. This makes it particularly effective in reducing the covalent binding of carcinogens to DNA, thereby preventing cancer initiation .
Properties
IUPAC Name |
2-(4-bromophenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZUAHXELZUWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174519 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20525-20-6 | |
| Record name | 4'-Bromoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TC8H54C8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


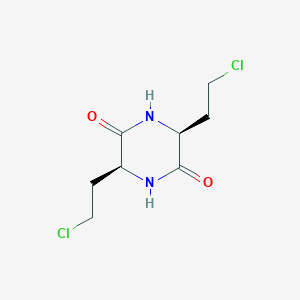

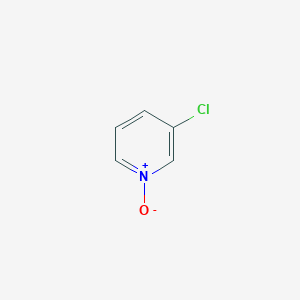
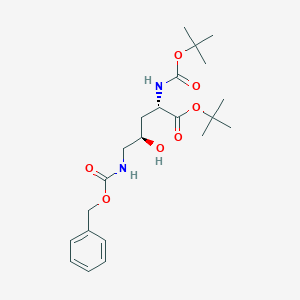
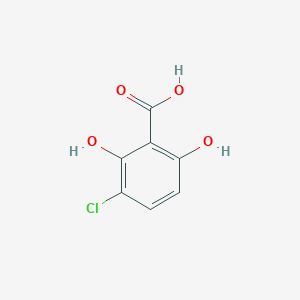
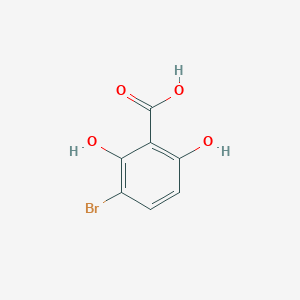
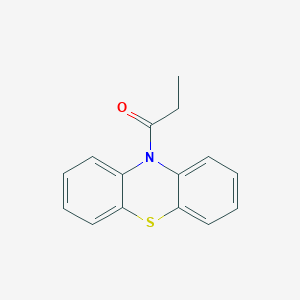
![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
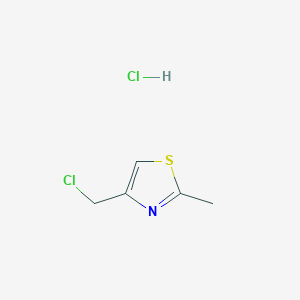
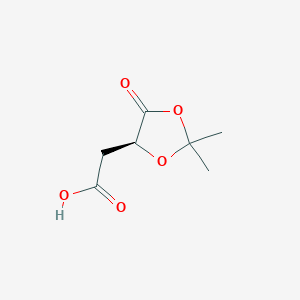
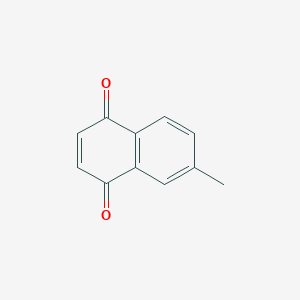
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)
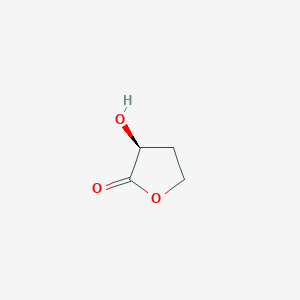
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)
